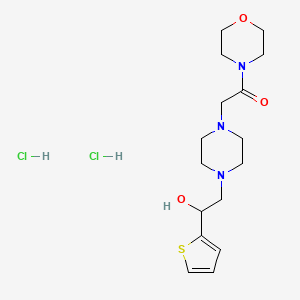

2-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-1-morpholinoethanone dihydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

2-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]-1-morpholin-4-ylethanone;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O3S.2ClH/c20-14(15-2-1-11-23-15)12-17-3-5-18(6-4-17)13-16(21)19-7-9-22-10-8-19;;/h1-2,11,14,20H,3-10,12-13H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIBZPLHSAYEUDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(C2=CC=CS2)O)CC(=O)N3CCOCC3.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27Cl2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-1-morpholinoethanone dihydrochloride represents a novel structure with potential pharmacological applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its mechanisms, efficacy, and potential therapeutic uses.

- Molecular Formula : C21H24N4O2S

- Molecular Weight : 396.5 g/mol

- IUPAC Name : [4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]-[4-(imidazol-1-ylmethyl)phenyl]methanone

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly in the central nervous system (CNS). Research indicates that it may act as a modulator of dopamine and serotonin receptors, which are crucial in regulating mood, cognition, and motor control.

Key Mechanisms:

- Dopamine Receptor Modulation : Studies have shown that compounds with similar structures can exhibit agonistic or antagonistic effects on D2 and D3 dopamine receptors, influencing pathways associated with neuropsychiatric disorders .

- Serotonin Receptor Interaction : The compound's ability to bind to serotonin receptors suggests potential applications in treating anxiety and depression by modulating serotonergic signaling pathways .

- Antioxidant Properties : Preliminary studies indicate that this compound may possess antioxidant properties, which could be beneficial in neuroprotective strategies against oxidative stress-related damage in neurodegenerative diseases .

Biological Activity Data

A summary of biological activity data for this compound is presented in the following table:

Case Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of related compounds, it was found that the administration of similar piperazine derivatives led to significant improvements in locomotor activity in rodent models of Parkinson's disease. The mechanism was attributed to the modulation of dopaminergic pathways and reduced oxidative stress levels .

Case Study 2: Antidepressant Potential

Another study investigated the antidepressant-like effects of a structurally similar compound. The results demonstrated that the compound significantly decreased immobility time in forced swim tests, suggesting its potential as an antidepressant through serotonergic modulation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound shares a piperazine-ethanone backbone with several derivatives documented in the literature. Below is a comparative analysis:

Key Observations :

- Substituent Effects : The thiophene and morpholine groups in the target compound may enhance lipophilicity and bioavailability compared to the chloroacetyl/pyrimidinyl derivatives .

- Salt Form : Dihydrochloride salts (as in the target compound) typically improve aqueous solubility relative to hydrochloride or freebase forms .

Pharmacological and Physicochemical Properties

- Solubility: The dihydrochloride salt form likely confers higher water solubility than neutral analogues like 1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone .

- Stability : Thiophene’s aromaticity may enhance metabolic stability compared to pyrimidinyl or naphthyloxy groups .

- Target Selectivity : Morpholine’s electron-withdrawing effects could modulate receptor binding, differing from the electron-rich phenyl or pyridazinyl groups in analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.